molecular formula C26H35N3O2 B4294869 3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione

3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione

Cat. No. B4294869
M. Wt: 421.6 g/mol
InChI Key: YRXRNQBKBMYHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione is not yet fully understood, but it is thought to act as an antagonist at the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and physiological effects:
The compound 3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and to reduce motor deficits in animal models of Parkinson's disease. It has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The compound 3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to selectively target the NMDA receptor. However, it also has limitations, such as its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on the compound 3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione. One area of research is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is in the study of the compound's effects on other physiological processes, such as inflammation and oxidative stress. Finally, there is potential for the development of new synthetic methods for the compound, which could improve its solubility and other properties.

Scientific Research Applications

The compound 3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[4-(1-adamantyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-17-3-4-22(18(2)9-17)29-24(30)13-23(25(29)31)27-5-7-28(8-6-27)26-14-19-10-20(15-26)12-21(11-19)16-26/h3-4,9,19-21,23H,5-8,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRNQBKBMYHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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